molecular formula C14H22N2O4S B2450883 N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide CAS No. 899979-29-4

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide

Cat. No.: B2450883
CAS No.: 899979-29-4
M. Wt: 314.4
InChI Key: RMQPYVGRDRYDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide is an organosulfur compound that features a sulfonamide group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymers. The presence of the sulfonamide group makes it a valuable building block in medicinal chemistry.

Mechanism of Action

Target of Action

It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide interacts with its targets through chemical reactions. It is commonly used as a protecting group for heterocyclic and aromatic compounds . The compound can be added to the target molecule to protect a particular functional group from unwanted reactions. Once the desired reactions have taken place, the protecting group can be removed .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. As a protecting group, it can prevent certain functional groups in a molecule from reacting, allowing for selective reactions to occur elsewhere in the molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, with potential decomposition occurring under high temperatures or strong acidic or basic conditions . Its solubility varies depending on the solvent, being more soluble in common organic solvents like methanol and ethanol, and less soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of catalysts such as copper(I) iodide and ligands like bipyridine in a mixture of dimethyl sulfoxide and water at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of reusable catalysts and efficient reaction pathways is crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy group on the benzamide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide is unique due to the presence of both the sulfonamide group and the methoxybenzamide moiety. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(tert-butylsulfamoyl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)16-21(18,19)9-8-15-13(17)11-6-5-7-12(10-11)20-4/h5-7,10,16H,8-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQPYVGRDRYDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.